molecular formula C23H26N2O2 B4597167 2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide

2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide

Cat. No.: B4597167
M. Wt: 362.5 g/mol
InChI Key: PDYASRQCSWRHDB-UHFFFAOYSA-N
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Description

2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of bicyclo[2.2.1]heptane derivatives followed by amide formation with N-(3-methylphenyl)benzamide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can modify the compound’s electronic structure and reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structure and reactivity can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-4,5-dimethoxybenzoic acid
  • N-(1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl)-benzamide

Uniqueness

2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide is unique due to its specific bicyclic structure and the presence of both acetyl and amide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[2-(2-bicyclo[2.2.1]heptanyl)acetyl]amino]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-15-5-4-6-19(11-15)24-23(27)20-7-2-3-8-21(20)25-22(26)14-18-13-16-9-10-17(18)12-16/h2-8,11,16-18H,9-10,12-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYASRQCSWRHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.